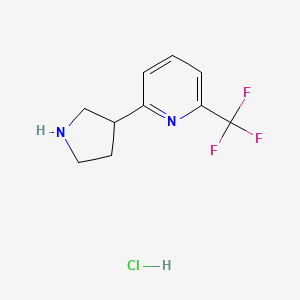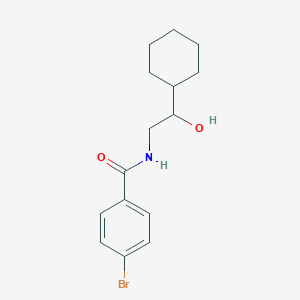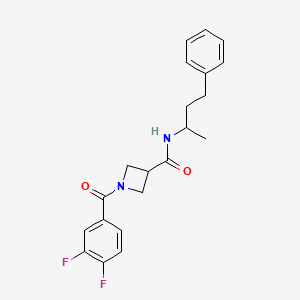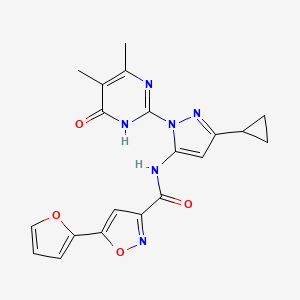![molecular formula C14H18ClN3O B2409047 4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride CAS No. 2059015-10-8](/img/structure/B2409047.png)
4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride is a chemical compound that has been widely studied in scientific research. It is commonly referred to as MPO or MPOH, and it has been shown to have a variety of potential applications in the field of medicine and biotechnology. In
Applications De Recherche Scientifique
Synthesis and Chemical Structure
The compound 4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride is synthesized through a series of chemical reactions. The synthesis involves the formation of various intermediates, such as piperidine-4-carboxylic acid ethyl ester and subsequent derivatives, indicating the complexity and precision involved in the synthesis process. The structure and purity of the synthesized compounds are typically confirmed using spectroscopic techniques like NMR, C-NMR, and EI-MS, ensuring the accuracy and reliability of the synthesis process (Rehman et al., 2018).
Antimicrobial Activity
Several derivatives of 1,2,4-oxadiazole, including those with piperidine structures, have been found to exhibit strong antimicrobial activity. The structure–activity study of these compounds suggests their potential as effective antimicrobial agents. For instance, certain compounds bearing the 1,2,4-oxadiazole and piperidine core have demonstrated notable activity against Gram-negative bacterial strains, showing their potential in combating bacterial infections (Iqbal et al., 2017). Moreover, some synthesized 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing piperidine or pyrrolidine rings have shown significant antimicrobial effects, indicating the potential therapeutic applications of these compounds (Krolenko et al., 2016).
Anticancer Properties
The derivatives of 1,2,4-oxadiazole, especially those linked to piperidine structures, have shown promising results as anticancer agents. Certain synthesized propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole exhibited strong anticancer activity, with some compounds performing significantly well in comparative studies. These findings highlight the potential of these compounds in the development of new anticancer drugs, although further in vivo studies are required to ascertain their therapeutic efficacy (Rehman et al., 2018).
Inhibitory Activity Against Tubulin
The chemical class of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides has been identified as a new type of antiproliferative agents. Through SAR-guided optimization and biological activity profile studies, it has been demonstrated that these compounds act as tubulin inhibitors. This discovery opens up potential applications in cancer treatment, as inhibiting tubulin can disrupt cell division and thus inhibit tumor growth (Krasavin et al., 2014).
Antifungal Properties
A series of 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-5-substituted phenyl-1,2,4-oxadiazoles has been synthesized and evaluated for their antifungal activities. These compounds have demonstrated potent effects against various fungal strains, with some showing comparable or superior activity to established antifungal drugs. This indicates their potential application in the treatment of fungal infections (Sangshetti & Shinde, 2011).
Propriétés
IUPAC Name |
5-(4-methylphenyl)-3-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O.ClH/c1-10-2-4-12(5-3-10)14-16-13(17-18-14)11-6-8-15-9-7-11;/h2-5,11,15H,6-9H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXVWGHQMZTZNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NO2)C3CCNCC3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]sulfonyl}benzonitrile](/img/structure/B2408965.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,6-dimethoxybenzamide](/img/structure/B2408967.png)

![2-((1-cyano-4-imino-5-(4-phenylthiazol-2-yl)-3-azaspiro[5.5]undec-1-en-2-yl)thio)-N-phenylacetamide](/img/structure/B2408970.png)
![N-[4-(diethylamino)phenyl]thiophene-2-carboxamide](/img/structure/B2408972.png)
![N-[3-fluoro-4-(4-phenylpiperazino)phenyl]cyclopropanecarboxamide](/img/structure/B2408973.png)

![N-(2-ethylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2408975.png)




![3-Chloro-2-[(difluoromethyl)sulfanyl]-5-(trifluoromethyl)pyridine](/img/structure/B2408981.png)